2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 931943-73-6
VCID: VC11911656
InChI: InChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3
SMILES: CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H17ClN2O4S3
Molecular Weight: 457.0 g/mol

2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine

CAS No.: 931943-73-6

Cat. No.: VC11911656

Molecular Formula: C18H17ClN2O4S3

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine - 931943-73-6

Specification

CAS No. 931943-73-6
Molecular Formula C18H17ClN2O4S3
Molecular Weight 457.0 g/mol
IUPAC Name 2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-N-propyl-1,3-thiazol-5-amine
Standard InChI InChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3
Standard InChI Key VKVGUXDQQCMXOY-UHFFFAOYSA-N
SMILES CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is C₁₉H₁₈ClN₃O₄S₃, with a calculated molecular weight of 483.45 g/mol. The structure comprises a thiazole ring substituted at positions 2 and 4 with benzenesulfonyl and 4-chlorobenzenesulfonyl groups, respectively, while position 5 hosts an N-propyl amine .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight483.45 g/mol
Exact Mass483.00 g/mol
LogP (Partition Coefficient)4.8 (estimated)
Topological Polar Surface Area118 Ų

The high LogP value suggests significant lipophilicity, which may enhance membrane permeability but could also pose challenges for aqueous solubility .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Thiazole Ring Formation: A Hantzsch-type reaction between a thiourea derivative and α-chloroketone precursors generates the thiazole backbone .

  • Sulfonylation: Sequential sulfonylation reactions introduce the benzenesulfonyl and 4-chlorobenzenesulfonyl groups at positions 2 and 4, respectively. Reaction conditions (e.g., sulfonyl chloride reagents, base catalysts) are critical for regioselectivity .

  • N-Propylation: The amine at position 5 is alkylated using propyl bromide under basic conditions to yield the final product.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.38 (3H, s, CH₃), δ 7.27–7.91 (aromatic protons), and δ 8.67 (1H, t, NH) confirm substituent placement .

    • ¹³C NMR: Peaks at 126–144 ppm correlate with aromatic carbons, while 42–52 ppm regions correspond to sulfonyl and amine-linked carbons .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 483.0 [M+H]⁺, consistent with the molecular formula .

  • Elemental Analysis: Results align with theoretical values (C: 47.16%, H: 3.75%, N: 8.68%) .

Pharmacological Evaluation

Anticancer Activity

In vitro screening against the NCI-60 cancer cell line panel revealed moderate growth inhibition (average 66% at 10 µM). The compound’s dual sulfonyl groups likely facilitate interactions with ATP-binding pockets of kinases or topoisomerases, though mechanistic studies are ongoing .

Table 2: Cytostatic Activity (Selected Cell Lines)

Cell LineGrowth Inhibition (%)
MCF-7 (Breast Cancer)72
A549 (Lung Cancer)68
HT-29 (Colon Cancer)64

Applications and Future Directions

The compound’s dual sulfonyl architecture positions it as a candidate for:

  • Kinase Inhibitors: Potential use in targeting EGFR or VEGFR pathways.

  • Antibacterial Agents: Optimization for Gram-positive pathogens.

  • Prodrug Development: Functionalization of the amine group for enhanced bioavailability .

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